Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
The compound of interest, Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing oxygen and nitrogen in a seven-membered fused ring system attached to a benzene ring. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related 1,4-benzoxazine derivatives has been explored in various studies. For instance, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives were synthesized from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, although with low yields . A stereocontrolled method was developed for the preparation of chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones, which are structurally related to the compound of interest, by reacting benzoxepine-4-carboxylates with chiral amino acid ethyl esters . Additionally, a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from an acetal precursor has been described .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core. The structure of these compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to unambiguously determine the structure of related compounds .
Chemical Reactions Analysis
Benzoxazine derivatives undergo a variety of chemical reactions. For example, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate was obtained by nitration, reduction, diazotation, and bromine replacement . The use of palladium-catalyzed coupling reactions under nitrogen protection has been reported to yield ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate derivatives . These reactions demonstrate the versatility of benzoxazine derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of substituents on the benzoxazine ring can significantly affect properties such as solubility, melting point, and reactivity. The reactivity of these compounds is particularly important for their potential use in the synthesis of pharmaceuticals and novel materials . The synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and their subsequent reactions with sodium hydride in dioxane to afford hydroxylated products further illustrates the chemical versatility of these compounds .
Scientific Research Applications
Stereoselective Synthesis
Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is used in stereoselective synthesis. This compound can be transformed into enantiomerically and diastereomerically pure carboxamides, which serve as valuable peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).
Chemical Synthesis
The compound is integral in chemical synthesis processes. For instance, it reacts with sodium hydride in dioxane to form ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, a reaction crucial for understanding its chemical behavior and potential applications (Štefanić et al., 2001).
Formation of Pentacyclic Condensation Products
This compound also plays a role in the formation of complex molecular structures. For instance, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes specific reactions to yield a pentacyclic condensation product, demonstrating its potential in creating intricate molecular architectures (Ilaš, Lah, Leban, & Kikelj, 2008).
Synthesis of Ethyl 3,4‐Dihydro‐2H‐1,4‐Benzoxazine‐3‐Carboxylate Derivatives
The compound is also used in the synthesis of its derivatives, which are obtained from various chemical reactions and have potential applications in different fields of chemistry (Mayer, Arrault, Guillaumet, & Mérour, 2001).
Reactivity Studies
Reactivity studies involving this compound provide insights into its chemical behavior. These studies are essential for understanding its potential use in various chemical reactions and synthesis processes (Iwanami et al., 1964).
Synthesis of Novel Compounds
The compound is used in the synthesis of novel compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, which can have various applications in medicinal chemistry and drug discovery (Ying-he, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-7-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-5-4-7(14(17)18)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDLUXBCPNBWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446564 |
Source
|
Record name | Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
CAS RN |
154365-36-3 |
Source
|
Record name | Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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